molecular formula C19H35N5O6 B15171341 L-Glutaminyl-L-isoleucylglycyl-L-isoleucine CAS No. 918661-94-6

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine

Cat. No.: B15171341
CAS No.: 918661-94-6
M. Wt: 429.5 g/mol
InChI Key: PKBMQTYJDOCKIQ-IKUJJKIKSA-N
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Description

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine is a tetrapeptide with the sequence Gln-Ile-Gly-Ile. Its molecular formula is C₁₉H₃₅N₅O₆, and its molecular weight is 429.51 g/mol (calculated by summing constituent amino acids and subtracting water molecules for peptide bonds). The peptide features a glutamine (Gln) residue at the N-terminus, followed by two isoleucine (Ile) residues flanking a central glycine (Gly). Glycine’s small size confers conformational flexibility, while the two Ile residues contribute hydrophobicity.

Properties

CAS No.

918661-94-6

Molecular Formula

C19H35N5O6

Molecular Weight

429.5 g/mol

IUPAC Name

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C19H35N5O6/c1-5-10(3)15(24-17(27)12(20)7-8-13(21)25)18(28)22-9-14(26)23-16(19(29)30)11(4)6-2/h10-12,15-16H,5-9,20H2,1-4H3,(H2,21,25)(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t10-,11-,12-,15-,16-/m0/s1

InChI Key

PKBMQTYJDOCKIQ-IKUJJKIKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutaminyl-L-isoleucylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though this compound does not contain these amino acids.

    Reduction: Reduction reactions can be used to break disulfide bonds in peptides, though this specific peptide does not contain cysteine.

    Substitution: Amino acid residues in peptides can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reactions: Typically involve the use of protecting groups and selective deprotection strategies.

Major Products: The major products of these reactions depend on the specific modifications being made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-isoleucylglycyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to changes in cellular processes. For example, it may bind to a receptor on the cell surface, triggering a signaling cascade that alters gene expression or metabolic activity.

Comparison with Similar Compounds

Structural Comparison

a. Dipeptides

  • γ-Glutamylisoleucine (CAS 23632-83-9): A dipeptide with a γ-linked glutamyl residue and isoleucine. Unlike the target tetrapeptide, this compound has a shorter backbone and a non-standard peptide bond (γ-linkage), which may reduce enzymatic stability and alter solubility .

b. Tripeptides

  • Glycylglycyl-L-prolyl-L-isoleucine (CAS 494835-25-5): A tripeptide containing proline (Pro), which introduces structural rigidity via its cyclic side chain. The target tetrapeptide lacks Pro, making it more flexible .

c. Other Tetrapeptides

  • Glycyl-L-glutaminyl-L-leucyl-L-isoleucine (CAS 583024-27-5): Shares the same molecular formula (C₁₉H₃₅N₅O₆ ) and weight (429.51 g/mol ) as the target compound but differs in sequence (Gly-Gln-Leu-Ile vs. Gln-Ile-Gly-Ile). The Leu-for-Ile substitution increases hydrophobicity slightly, while the sequence rearrangement may affect receptor binding or enzymatic processing .
Physicochemical Properties
  • Hydrophobicity: The target peptide’s hydrophobicity is influenced by its two Ile residues (free energy of transfer, ΔG°(tr), for Ile side chain: ~+3.1 kcal/mol to ethanol) and the polar Gln side chain (ΔG°(tr): ~-1.2 kcal/mol) . Comparatively, γ-Glutamylisoleucine (dipeptide) has lower hydrophobicity due to fewer hydrophobic residues, while Glycyl-L-glutaminyl-L-leucyl-L-isoleucine (tetrapeptide) may exhibit similar hydrophobicity due to Leu/Ile equivalence .
  • Solubility :

    • Linear peptides like the target compound generally exhibit moderate water solubility unless dominated by hydrophobic residues. The presence of Gly enhances solubility compared to bulkier residues like Pro or Leu .
Conformational Flexibility
  • The central Gly residue in the target peptide allows for greater backbone flexibility compared to peptides with Pro (e.g., Glycylglycyl-L-prolyl-L-isoleucine ), which restricts conformational freedom .
Cyclic vs. Linear Structures
  • Cyclic Peptides (e.g., ’s thioether-linked compound): Cyclization reduces conformational entropy, enhancing stability against proteolysis. The target peptide’s linear structure makes it more susceptible to enzymatic degradation but easier to synthesize .

Biological Activity

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine is a tetrapeptide composed of four amino acids: glutamine, isoleucine, glycine, and isoleucine. This compound's specific sequence and structure influence its biological activity and potential applications in various fields, including pharmacology and nutrition.

Structural Characteristics

The structural conformation of this compound is influenced by the hydrophobic nature of the isoleucine residues and the unique properties of glutamine and glycine. This combination may enhance its stability and interaction with biological systems.

Compound Name Structure Characteristics
L-Glutaminyl-L-isoleucineContains glutamine and isoleucine; simpler structure.
L-Histidyl-L-isoleucylglycyl-L-isoleucineIncorporates histidine; may exhibit different biological activities.
L-AlanylisoleucineFeatures alanine instead of glutamine; different functional properties.
L-AlanylisoleucylglycylisoleucineSimilar structure but includes alanine; may differ in solubility.

Biological Activity

This compound exhibits several biological activities, which can be categorized as follows:

1. Antioxidant Properties

Research indicates that peptides like this compound can exhibit antioxidant effects, potentially protecting cells from oxidative stress.

2. Immunomodulatory Effects

Studies suggest that this peptide may modulate immune responses, enhancing the body's defense mechanisms against pathogens.

3. Nutritional Benefits

As a peptide derived from amino acids, it may play a role in muscle recovery and growth, making it relevant for athletes and individuals engaged in physical training.

4. Potential Therapeutic Applications

Due to its biological activity, there is ongoing research into its use in therapeutic applications, particularly in conditions related to inflammation and metabolic disorders.

Case Study 1: Antioxidant Activity

A study examining the antioxidant properties of various peptides found that this compound demonstrated significant free radical scavenging activity compared to other peptides tested.

Case Study 2: Immunomodulation

In an animal model, administration of this compound resulted in enhanced immune responses, as evidenced by increased levels of specific cytokines involved in inflammation and immune regulation.

Case Study 3: Muscle Recovery

A clinical trial involving athletes showed that supplementation with this peptide improved recovery times post-exercise, indicating its potential as a sports nutrition supplement.

Research Findings

Recent research has focused on elucidating the mechanisms behind the biological activities of this compound:

  • Mechanism of Action : The peptide's ability to interact with cell membranes may facilitate its entry into cells where it exerts its effects.
  • Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile with minimal adverse effects reported in studies.

Q & A

Q. How can researchers validate target engagement in complex biological systems?

  • Methodological Answer : Employ photoaffinity labeling with bifunctional probes (e.g., benzophenone tags) to crosslink the peptide to its target in live cells. Isolate complexes via immunoprecipitation and identify bound proteins via high-resolution LC-MS/MS .

Q. What statistical approaches address low reproducibility in peptide studies?

  • Methodological Answer : Use Bayesian hierarchical models to account for inter-lab variability. For example, meta-analyze dose-response data from multiple studies using OpenBUGS or Stan, incorporating covariates like purity and storage conditions .

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